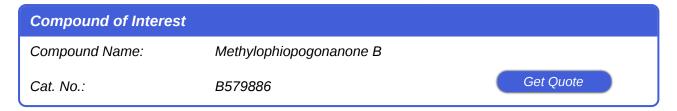


Application Notes and Protocols for the Mass Spectrometric Characterization of Methylophiopogonanone B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone B (MOB) is a homoisoflavonoid predominantly found in the tuberous root of Ophiopogon japonicus. This compound has garnered significant interest within the scientific community due to its promising antioxidative and anti-tumor properties.[1][2][3] Mass spectrometry stands as a pivotal analytical technique for the precise characterization and quantification of **Methylophiopogonanone B** in various matrices. This document provides detailed application notes and standardized protocols for the analysis of MOB using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering a foundational methodology for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative mass spectrometric data for the characterization of **Methylophiopogonanone B**.

Table 1: Mass Spectrometry Parameters for **Methylophiopogonanone B**



Parameter	Value	Reference
Chemical Formula	C19H20O5	[4]
Molecular Weight	328.36 g/mol	[4]
Precursor Ion [M+H]+ (m/z)	329.13785	[4]
Precursor Ion [M+H]+ (m/z)	329.2	[3][5]
Major Product Ion (m/z)	121.1	[3][5]
Other Observed Fragment Ions (m/z)	207.06, 121.08, 121.06	[4]

Table 2: Example MRM Transition for Quantification

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methylophiopogonano ne B	329.2	121.1	Optimization Required

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and subsequent LC-MS/MS analysis of **Methylophiopogonanone B** from plant material or biological matrices.

Sample Preparation: Extraction of Methylophiopogonanone B

This protocol is adapted from established methods for flavonoid extraction.[6]

Materials:

- Plant tissue (e.g., dried roots of Ophiopogon japonicus) or biological matrix
- Liquid nitrogen



- Mortar and pestle
- Microcentrifuge tubes (2 mL)
- Extraction solution: 75% methanol with 0.1% formic acid
- Ultrasonic bath
- Centrifuge (capable of 14,000 x g and 4°C)
- Syringe filters (0.2 µm PVDF)
- SpeedVac concentrator
- Deionized water

Procedure:

- Immediately freeze collected plant tissue samples in liquid nitrogen to quench metabolic processes.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
- Add 500 μL of extraction solution to the tube.
- Sonicate the sample for 30 minutes in an ultrasonic bath.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- Repeat the extraction (steps 4-7) on the remaining pellet and pool the supernatants.
- Filter the pooled supernatant through a 0.2 μm PVDF syringe filter.
- Dry the extract using a SpeedVac concentrator.



Reconstitute the dried extract in 100 μL of 50% methanol for LC-MS/MS analysis.

UPLC-Q-TOF-MS Analysis Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

- Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 μm) or equivalent
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - o 0-2 min: 5% B
 - 2-10 min: 5-95% B (linear gradient)
 - 10-12 min: 95% B (hold)
 - 12.1-15 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 2 μL

Mass Spectrometry Conditions:







Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

• Source Temperature: 120°C

Desolvation Temperature: 350°C

• Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 800 L/h

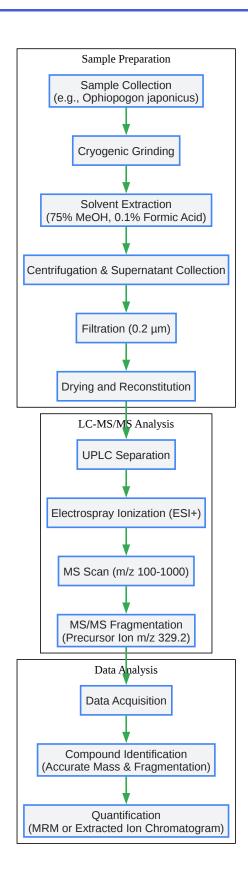
• Acquisition Mode:

• Full Scan MS: m/z 100-1000

 Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 329.2

Visualizations Experimental Workflow





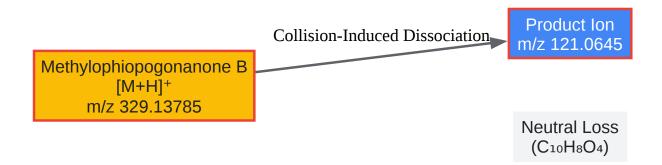
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Caption: Experimental workflow for the characterization of **Methylophiopogonanone B**.



Fragmentation Pathway of Methylophiopogonanone B

The fragmentation of **Methylophiopogonanone B** in positive ion mode provides characteristic product ions useful for its identification. The primary fragmentation involves the cleavage of the benzyl group.



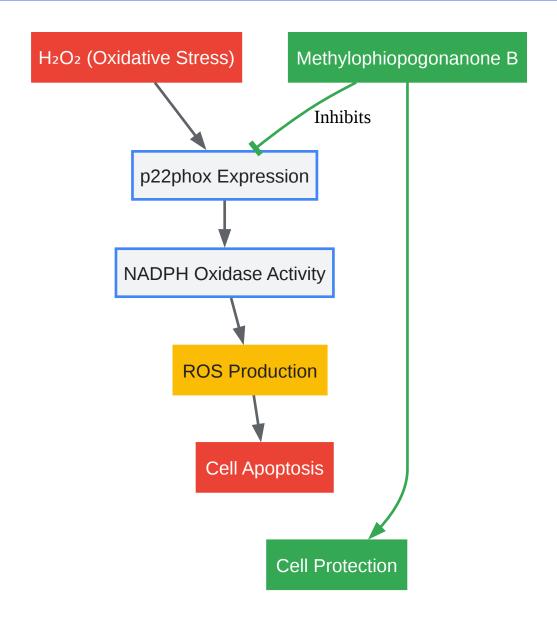
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Caption: Proposed fragmentation of **Methylophiopogonanone B**.

Signaling Pathway of Methylophiopogonanone B

Methylophiopogonanone B has been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis by modulating the NADPH oxidase pathway.[1][2]





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Caption: Protective mechanism of **Methylophiopogonanone B** via the NADPH oxidase pathway.

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